1-[3-(2-Bromo-4-chloro-6-methylphenoxy)propyl]-4-methylpiperazine;hydrochloride
Description
1-[3-(2-Bromo-4-chloro-6-methylphenoxy)propyl]-4-methylpiperazine;hydrochloride is a synthetic organic compound It is characterized by the presence of a piperazine ring substituted with a phenoxypropyl group that contains bromine, chlorine, and methyl substituents
Properties
IUPAC Name |
1-[3-(2-bromo-4-chloro-6-methylphenoxy)propyl]-4-methylpiperazine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrClN2O.ClH/c1-12-10-13(17)11-14(16)15(12)20-9-3-4-19-7-5-18(2)6-8-19;/h10-11H,3-9H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNEGZYROIYLLNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCCCN2CCN(CC2)C)Br)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BrCl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(2-Bromo-4-chloro-6-methylphenoxy)propyl]-4-methylpiperazine;hydrochloride typically involves multiple steps:
Bromination: The starting material, 2-chloro-6-methylphenol, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to yield 2-bromo-4-chloro-6-methylphenol.
Etherification: The brominated phenol is then reacted with 3-chloropropanol in the presence of a base like potassium carbonate to form 3-(2-bromo-4-chloro-6-methylphenoxy)propanol.
Substitution: The propanol derivative is further reacted with 4-methylpiperazine in the presence of a suitable solvent and base to yield the final product, 1-[3-(2-bromo-4-chloro-6-methylphenoxy)propyl]-4-methylpiperazine.
Hydrochloride Formation: The free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-[3-(2-Bromo-4-chloro-6-methylphenoxy)propyl]-4-methylpiperazine;hydrochloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by other nucleophiles under suitable conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid or other oxidation states.
Reduction: The compound can undergo reduction reactions, particularly at the halogenated positions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Major Products
Nucleophilic Substitution: Products will vary depending on the nucleophile used.
Oxidation: Products include carboxylic acids or aldehydes.
Reduction: Products include dehalogenated derivatives.
Scientific Research Applications
1-[3-(2-Bromo-4-chloro-6-methylphenoxy)propyl]-4-methylpiperazine;hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies investigating the interaction of halogenated compounds with biological systems.
Mechanism of Action
The mechanism of action of 1-[3-(2-Bromo-4-chloro-6-methylphenoxy)propyl]-4-methylpiperazine;hydrochloride depends on its specific application. In medicinal chemistry, it may interact with neurotransmitter receptors or enzymes, modulating their activity. The presence of halogens can influence its binding affinity and specificity towards molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 1-[3-(2-bromo-4-chlorophenoxy)propyl]-4-methylpiperazine hydrochloride
- 1-[3-(2-chloro-6-methylphenoxy)propyl]-4-methylpiperazine hydrochloride
- 1-[3-(2-bromo-6-methylphenoxy)propyl]-4-methylpiperazine hydrochloride
Uniqueness
1-[3-(2-Bromo-4-chloro-6-methylphenoxy)propyl]-4-methylpiperazine;hydrochloride is unique due to the specific arrangement of bromine, chlorine, and methyl groups on the phenoxypropyl moiety. This unique substitution pattern can result in distinct chemical and biological properties compared to its analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
